19-Hydroxy-all-trans-retinoic acid is a derivative of all-trans-retinoic acid, which is a biologically active form of vitamin A. This compound plays crucial roles in various biological processes, including cell differentiation, growth, and embryonic development. Understanding the synthesis, structure, reactions, mechanisms of action, physical and chemical properties, and applications of 19-hydroxy-all-trans-retinoic acid is essential for its potential use in scientific research and therapeutic applications.
19-Hydroxy-all-trans-retinoic acid is classified as a retinoid, a class of compounds that are chemically related to vitamin A. It is derived from all-trans-retinoic acid through hydroxylation at the 19th carbon position. Retinoids are known for their significant roles in regulating gene expression and cellular processes. This compound can be found in various biological systems and is often studied in the context of developmental biology and cancer research.
The synthesis of 19-hydroxy-all-trans-retinoic acid typically involves the hydroxylation of all-trans-retinoic acid using specific enzymes or chemical reagents. One common method involves the use of cytochrome P450 enzymes, which are known to catalyze the oxidation of retinoids.
The molecular formula for 19-hydroxy-all-trans-retinoic acid is C20H28O3. The structure consists of a beta-ionone ring connected to a long hydrocarbon chain with multiple double bonds characteristic of retinoids.
19-Hydroxy-all-trans-retinoic acid can undergo several chemical reactions typical for retinoids:
The mechanism by which 19-hydroxy-all-trans-retinoic acid exerts its biological effects primarily involves its interaction with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, it regulates gene expression associated with cell differentiation and proliferation.
19-Hydroxy-all-trans-retinoic acid (19-OH-ATRA) is a primary oxidative metabolite of all-trans-retinoic acid (ATRA), generated via stereoselective hydroxylation at the C19 methyl group. This reaction represents a key branch point in retinoid metabolism, diverting ATRA from its classical genomic signaling pathways toward alternative fates. The hydroxylation mechanism involves cytochrome P450 (CYP)-dependent monooxygenases that insert an oxygen atom into the C19–H bond, producing a chiral hydroxyl group. This transformation requires molecular oxygen and NADPH as a cofactor, following typical CYP catalytic cycles [4] [5]. The reaction proceeds with high regioselectivity due to the steric and electronic constraints imposed by the enzyme’s active site on the conformationally restrained β-ionone ring of ATRA. Unlike phase I metabolism of many xenobiotics, 19-hydroxylation does not directly enhance hydrophilicity for excretion but rather creates a precursor for further oxidative steps (e.g., oxidation to 19-oxo-ATRA) or functionalization, potentially modulating ATRA’s biological activity [4] [7].
The CYP3A subfamily—particularly CYP3A4, CYP3A5, and CYP3A7—demonstrates significant catalytic competence in ATRA 19-hydroxylation. Structural analyses reveal that these isoforms possess expansive substrate-binding cavities capable of accommodating bulky retinoids. CYP3A7, though predominantly expressed in fetal liver, exhibits remarkable activity for 19-hydroxylation in extrahepatic tissues. Its catalytic efficiency (kcat/Km) for ATRA exceeds that of CYP3A4 by ~2-fold, attributed to subtle differences in active-site topology favoring engagement of the β-ionone ring [5] [7]. CYP3A4, the dominant adult hepatic isoform, contributes substantially under physiological ATRA concentrations (low micromolar range), displaying positive cooperativity (Hill coefficient >1) indicative of allosteric substrate binding. CYP3A5 polymorphisms significantly influence interindividual variability in 19-OH-ATRA generation. Kinetic profiling using recombinant enzymes confirms that 19-hydroxylation follows Hill kinetics (sigmoidal v vs. [S] plots), with Km values ranging from 5–50 μM depending on isoform and cellular context [5] [7].
Table 1: Catalytic Properties of Human CYP3A Isoforms in ATRA 19-Hydroxylation
Isoform | Primary Tissue Expression | Km (μM) | Vmax (pmol/min/pmol CYP) | Selectivity vs. Other Oxidations |
---|---|---|---|---|
CYP3A4 | Adult liver, intestine | 15–30 | 0.8–1.2 | Favors 4-OH/18-OH ATRA |
CYP3A5 | Polymorphic expression | 20–40 | 0.3–0.6 | Low activity |
CYP3A7 | Fetal liver, some adult tissues | 5–15 | 1.5–2.0 | Highest specificity for 19-OH |
The generation of 19-OH-ATRA is spatially regulated by the differential expression of CYP3A enzymes and retinoid-binding proteins:
Metabolic flux analyses indicate that the liver and intestine account for >70% of systemic 19-OH-ATRA production, with tissue/blood ratios ranging from 3:1 (liver) to 10:1 (intestine), confirming localized retention [3] [6].
Table 2: Tissue-Specific Drivers of 19-OH-ATRA Biosynthesis
Tissue | Key Enzymes | Retinoid-Binding Proteins | Relative Contribution to Systemic 19-OH-ATRA |
---|---|---|---|
Liver | CYP3A4, CYP3A7, ALDH1A2 | CRBP1, CRABP2 | 40–50% |
Intestine | CYP3A4, RDH10 | CRABP2, CRBP2 | 25–35% |
Skin | CYP3A5, CYP26B1 | CRABP1, CRABP2 | 10–15% |
Brain | CYP3A7, RDH10 | CRABP1 | <5% |
19-OH-ATRA synthesis is dynamically integrated into the broader retinoid metabolic network:
This crosstalk establishes 19-OH-ATRA not merely as a metabolite but as a dynamic modulator of retinoid homeostasis, fine-tuning ATRA bioavailability in development and tissue regeneration.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1